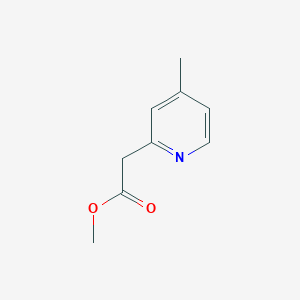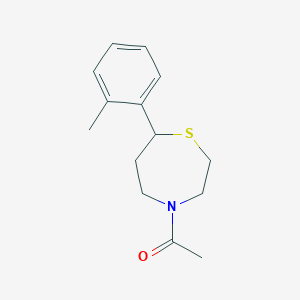
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various diseases. TAK-659 has been shown to have potent activity against several kinases, including BTK, FLT3, and JAK3, which are involved in the development and progression of various cancers and autoimmune diseases.
Mécanisme D'action
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone inhibits the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the development and progression of various cancers and autoimmune diseases. By inhibiting these kinases, 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone can prevent the proliferation and survival of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and physiological effects:
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone has been shown to have potent activity against several kinases, including BTK, FLT3, and JAK3, which are involved in the development and progression of various cancers and autoimmune diseases. By inhibiting these kinases, 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone can prevent the proliferation and survival of cancer cells and modulate the immune response in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone has several advantages for lab experiments, including its potent activity against several kinases, its ability to modulate the immune response in autoimmune diseases, and its potential therapeutic applications in various diseases. However, 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone also has several limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, including its further evaluation in preclinical and clinical studies for its potential therapeutic applications in various diseases. Additionally, the development of more potent and selective inhibitors of BTK, FLT3, and JAK3 could lead to the development of more effective therapies for cancer and autoimmune diseases. Finally, the identification of new targets and pathways involved in the development and progression of these diseases could lead to the development of novel therapies for these diseases.
Méthodes De Synthèse
The synthesis of 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone involves several steps, starting with the reaction of o-toluidine with chloroacetyl chloride to form N-(o-tolyl)chloroacetamide. This intermediate is then reacted with thiosemicarbazide to form 7-(o-tolyl)-1,4-thiazepan-4-amine, which is subsequently acylated with ethyl chloroformate to form 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone.
Applications De Recherche Scientifique
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune diseases. In preclinical studies, 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone has been shown to have potent activity against several kinases, including BTK, FLT3, and JAK3, which are involved in the development and progression of various cancers and autoimmune diseases.
Propriétés
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-5-3-4-6-13(11)14-7-8-15(12(2)16)9-10-17-14/h3-6,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSKWKJMKPUNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)
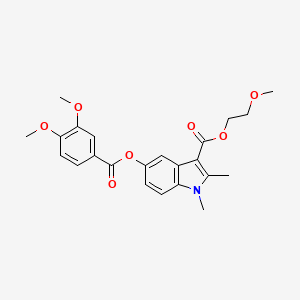

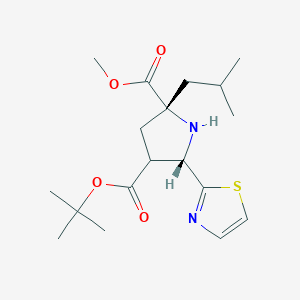
![1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B2421145.png)
![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2421147.png)
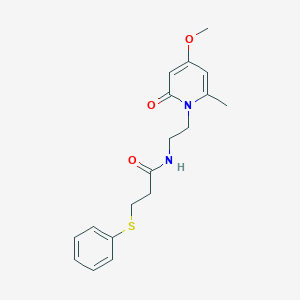
![Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2421150.png)
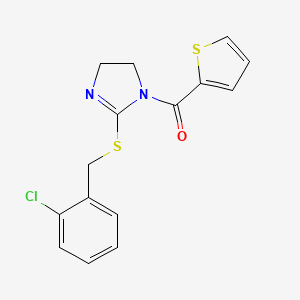
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methoxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2421152.png)

![Methyl 2-[2-(4-aminophenyl)acetamido]acetate](/img/structure/B2421155.png)

